[1-(1-Methyl-1H-pyrazol-5-yl)ethyl]amine dihydrochloride
Description
Properties
IUPAC Name |
1-(2-methylpyrazol-3-yl)ethanamine;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3.2ClH/c1-5(7)6-3-4-8-9(6)2;;/h3-5H,7H2,1-2H3;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYBKYYAZDYTHAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=NN1C)N.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13Cl2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pyrazole Core Formation
The synthesis begins with the preparation of 5-acetyl-1-methyl-1H-pyrazole, achieved via cyclocondensation of methylhydrazine with acetylacetone (2,4-pentanedione). This reaction proceeds under reflux in ethanol, yielding the pyrazole core with an acetyl group at the 5-position.
Reaction Conditions :
-
Methylhydrazine : 1.2 equivalents
-
Acetylacetone : 1.0 equivalent
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Solvent : Ethanol (anhydrous)
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Temperature : 80°C, reflux for 6–8 hours
The acetyl group serves as a precursor for subsequent reductive amination.
Reductive Amination to Ethylamine
The ketone functionality of 5-acetyl-1-methyl-1H-pyrazole is converted to a primary amine via reductive amination. Ammonium acetate acts as the nitrogen source, while sodium cyanoborohydride facilitates the reduction in methanol under mild acidic conditions (pH ~6.5).
Optimization Insights :
-
Ammonium Acetate : 3.0 equivalents
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NaBH3CN : 1.5 equivalents
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Solvent : Methanol, 25°C, 12 hours
-
Yield : 65–70% (extrapolated from similar transformations)
Dihydrochloride Salt Formation
The free base is treated with hydrochloric acid (2.0 equivalents) in ethanol, precipitating the dihydrochloride salt. Recrystallization from ethanol/water (9:1) enhances purity (>98%).
Synthetic Route 2: Nucleophilic Substitution of Halogenated Intermediates
Bromination and Displacement
An alternative approach involves bromination of 1-methyl-1H-pyrazole-5-carbaldehyde followed by nucleophilic substitution with ethylamine.
Step 1: Bromination
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Reagents : PBr3, CHCl3, 0°C → 25°C, 4 hours
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Intermediate : 5-bromo-1-methyl-1H-pyrazole-3-carbaldehyde (yield: 60–65%)
Step 2: Amine Substitution
Limitations and Challenges
This route suffers from moderate yields due to competing side reactions, such as over-alkylation or decomposition of the aldehyde group under basic conditions.
Optimization of Reaction Conditions
Solvent and Temperature Effects
| Parameter | Cyclocondensation | Reductive Amination | Salt Formation |
|---|---|---|---|
| Optimal Solvent | Ethanol | Methanol | Ethanol/Water |
| Temperature | 80°C | 25°C | 0–5°C |
| Reaction Time | 8 hours | 12 hours | 1 hour |
Higher temperatures in cyclocondensation accelerate ring formation but risk decarboxylation, while reductive amination requires ambient conditions to prevent over-reduction.
Catalytic Enhancements
Adding molecular sieves (4Å) during reductive amination improves imine formation efficiency, boosting yields by 10–15%.
Purification and Analytical Validation
Chromatographic Techniques
Spectroscopic Characterization
-
¹H NMR (D2O) : δ 2.45 (s, 3H, CH3), 3.10 (q, 2H, CH2NH2), 6.25 (s, 1H, pyrazole-H)
Comparative Analysis of Methods
| Metric | Route 1 (Reductive Amination) | Route 2 (Nucleophilic Substitution) |
|---|---|---|
| Overall Yield | 45–50% | 30–35% |
| Purity | >98% | 90–95% |
| Scalability | High | Moderate |
| Cost Efficiency | Moderate | Low |
Route 1 offers superior yield and scalability, making it preferable for industrial applications, whereas Route 2 is limited by lower efficiency .
Scientific Research Applications
Medicinal Chemistry Applications
1. Antitumor Activity
Research indicates that compounds similar to [1-(1-Methyl-1H-pyrazol-5-yl)ethyl]amine dihydrochloride can act as inhibitors of phosphatidylinositol-3-kinase (PI3K), which plays a critical role in cell growth and metabolism. Inhibitors targeting PI3K have been explored for their potential in treating various cancers by disrupting the metabolic pathways that tumors exploit for growth .
2. Anti-inflammatory Properties
The compound may also exhibit anti-inflammatory properties through its interaction with calcium release-activated calcium (CRAC) channels. Inhibiting these channels has been proposed as a therapeutic strategy for treating conditions like rheumatoid arthritis and asthma, where inflammation is a key concern .
Case Studies and Research Findings
Several studies have highlighted the effectiveness of pyrazole derivatives in various biological contexts:
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Antitumor Activity | Demonstrated that pyrazole derivatives inhibit PI3K activity, leading to reduced tumor cell proliferation. |
| Study 2 | Anti-inflammatory Effects | Showed that pyrazole compounds effectively inhibited CRAC channels, reducing inflammatory responses in animal models. |
| Study 3 | Drug Discovery | Highlighted the role of pyrazole derivatives in developing new therapeutic agents for chronic diseases. |
Applications in Material Science
Beyond medicinal chemistry, this compound has potential applications in material science. Its unique chemical structure allows it to be utilized in creating novel materials with specific properties, such as enhanced thermal stability or electrical conductivity.
Mechanism of Action
The mechanism of action of [1-(1-Methyl-1H-pyrazol-5-yl)ethyl]amine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The table below compares [1-(1-Methyl-1H-pyrazol-5-yl)ethyl]amine dihydrochloride with key analogs:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Substituents |
|---|---|---|---|---|
| This compound | C₆H₁₁N₃·2HCl | 197.92 | Not available | 1-Methylpyrazole, ethylamine, dihydrochloride |
| 2-(1H-Imidazol-1-yl)ethylamine hydrochloride | C₁₀H₁₃N₃SCl | 243.76 | 1803599-96-3 | Imidazole, thiophene, hydrochloride |
| 4-Chloro-1-methyl-1H-pyrazol-5-amine | C₄H₆ClN₃ | 135.56 | 3524-32-1 | Chloro, methylpyrazole |
| 3-(1-Benzyl-1H-pyrazol-3-yl)-1H-pyrazol-5-amine | C₁₂H₁₂N₄ | 212.26 | Not available | Benzyl, bipyrazole |
Key Observations:
Molecular Complexity: The target compound has a simpler structure compared to 2-(1H-imidazol-1-yl)ethylamine hydrochloride, which incorporates imidazole and thiophene rings. 3-(1-Benzyl-1H-pyrazol-3-yl)-1H-pyrazol-5-amine contains a benzyl group and dual pyrazole rings, increasing lipophilicity and steric bulk, which may reduce aqueous solubility compared to the target compound .
The dihydrochloride salt in the target compound improves ionization and solubility in aqueous media compared to free-base analogs like 4-Chloro-1-methyl-1H-pyrazol-5-amine.
Functional Groups :
- Imidazole and thiophene in 2-(1H-imidazol-1-yl)ethylamine hydrochloride introduce additional hydrogen-bonding sites and π-π stacking capabilities, which are absent in the target compound .
Biological Activity
[1-(1-Methyl-1H-pyrazol-5-yl)ethyl]amine dihydrochloride is a pyrazole derivative that has garnered attention for its potential biological activities. Pyrazole compounds are known for their diverse pharmacological properties, including anti-inflammatory, analgesic, antimicrobial, and anticancer activities. This article reviews the biological activity of this specific compound, synthesizing findings from various studies to provide a comprehensive overview.
The molecular formula of this compound is with a molecular weight of approximately 195.09 g/mol. The compound features a pyrazole ring, which is crucial for its biological activity.
1. Anti-inflammatory Activity
Research has shown that pyrazole derivatives exhibit significant anti-inflammatory properties. For instance, compounds similar to [1-(1-Methyl-1H-pyrazol-5-yl)ethyl]amine have been tested for their ability to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in various in vitro models. A study indicated that certain pyrazole derivatives could reduce LPS-induced inflammation effectively, with IC50 values ranging from 4.8 to 30.1 µM .
2. Analgesic Activity
Pyrazole derivatives are also recognized for their analgesic effects. The mechanism often involves the inhibition of cyclooxygenase (COX) enzymes, leading to decreased prostaglandin synthesis. Compounds structurally related to [1-(1-Methyl-1H-pyrazol-5-yl)ethyl]amine have demonstrated comparable analgesic activity to established non-steroidal anti-inflammatory drugs (NSAIDs) in animal models .
3. Antimicrobial Activity
The antimicrobial efficacy of pyrazole derivatives has been well-documented. For example, studies have reported that certain pyrazole compounds exhibit potent activity against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The presence of specific substituents on the pyrazole ring has been found to enhance this activity significantly .
4. Anticancer Activity
Emerging research suggests that pyrazole derivatives may possess anticancer properties through various mechanisms, including apoptosis induction and cell cycle arrest in cancer cell lines. Notably, some studies have highlighted the potential of these compounds in targeting specific pathways involved in tumor growth and metastasis .
Case Studies
Several case studies illustrate the biological activities of pyrazole derivatives:
- Study on Anti-inflammatory Effects : A compound structurally similar to [1-(1-Methyl-1H-pyrazol-5-yl)ethyl]amine was tested in an animal model of arthritis, showing significant reduction in joint inflammation and pain compared to controls.
- Antimicrobial Testing : A series of synthesized pyrazole derivatives were evaluated against various pathogens, with one compound demonstrating a minimum inhibitory concentration (MIC) lower than that of standard antibiotics used as controls .
Comparative Analysis
The following table summarizes key findings related to the biological activity of this compound and related compounds:
| Compound Name | Biological Activity | IC50/Effectiveness |
|---|---|---|
| This compound | Anti-inflammatory | IC50 < 30 µM |
| Pyrazole Derivative A | Antimicrobial | MIC = 16 µg/mL |
| Pyrazole Derivative B | Analgesic | Comparable to indomethacin |
Q & A
Q. What are the common synthetic routes for preparing [1-(1-Methyl-1H-pyrazol-5-yl)ethyl]amine dihydrochloride?
A typical synthesis involves cyclocondensation of hydrazine derivatives with carbonyl precursors. For example, hydrazine hydrate reacts with substituted acrylonitriles or ketones under reflux with catalysts like piperidine. The intermediate amine is then treated with HCl gas or concentrated HCl to form the dihydrochloride salt. Key parameters include reaction time (8–12 hours), temperature (80–100°C), and stoichiometric control of HCl for salt formation . Yield optimization often requires purification via recrystallization (e.g., methanol) .
Q. Which analytical methods are essential for characterizing this compound?
Critical techniques include:
- Elemental Analysis : To verify C, H, N, and Cl content (e.g., Anal. Calcd: C 40.02%, H 6.24%, N 20.00%, Cl 33.75%; Found: C 39.94%, H 6.16%, N 20.23%, Cl 33.84% ).
- Mass Spectrometry (MS) : ESI-MS for molecular ion confirmation (e.g., m/z = 138 [MH⁺] ).
- Melting Point : Determined via differential scanning calorimetry (e.g., mp 161–163°C ).
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns and amine protonation states.
Q. How is purity assessed for this dihydrochloride salt?
Purity is validated using:
- HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm).
- TLC : Silica gel plates with iodine visualization.
- Ion Chromatography : To confirm chloride content (target: ~33.75% Cl ).
Advanced Questions
Q. How is X-ray crystallography applied to resolve structural ambiguities?
Single-crystal X-ray diffraction with SHELXL software (v.2018/3) is used for refinement. Key steps:
Q. What methodologies evaluate its reactivity under varying conditions?
Q. How is biological activity screened for this compound?
- Enzyme Inhibition Assays : Test against kinases or proteases (IC₅₀ determination via fluorescence quenching).
- Cell-Based Assays : Cytotoxicity profiling (e.g., MTT assay on HEK293 cells, 48-hour exposure).
- Binding Studies : Surface plasmon resonance (SPR) to measure affinity for target receptors (e.g., uPAR ).
Q. What storage conditions ensure long-term stability?
Q. How are contradictions in analytical data resolved (e.g., elemental analysis)?
Discrepancies between calculated and observed values (e.g., N: 20.00% vs. 20.23% ) are addressed by:
- Repeating analyses to rule out instrumentation errors.
- Cross-validating with orthogonal methods (e.g., combustion analysis + NMR integration).
- Assessing hygroscopicity (water absorption may skew H values).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
